LogP: Intermediate Lipophilicity Between Chloro and Methyl Analogs
Computed logP for 4-(3-chloro-4-methylphenyl)piperidine is 3.20 , placing it intermediate between the more lipophilic 4-(4-chlorophenyl)piperidine (logP ≈ 3.94 [1]) and the less lipophilic 4-(4-methylphenyl)piperidine (logP ≈ 2.79 [2]). This represents a ΔlogP of approximately +0.41 relative to the methyl-only analog and –0.74 relative to the chloro-only analog. The balanced contribution of the lipophilic chlorine and the moderately polar methyl group in a 3,4-disubstituted pattern produces a logP value distinct from either mono-substituted comparator.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | LogP = 3.19577679467 |
| Comparator Or Baseline | 4-(4-Chlorophenyl)piperidine: LogP = 3.9378 (Molbase); 4-(4-Methylphenyl)piperidine: LogP = 2.7908 (Molbase) |
| Quantified Difference | Target logP is ~0.74 units lower than 4-(4-Cl-phenyl)piperidine and ~0.41 units higher than 4-(4-CH₃-phenyl)piperidine |
| Conditions | Computed logP values from vendor technical datasheets and Molbase database entries; note that 4-(3-chlorophenyl)piperidine·HCl and 4-(4-chlorophenyl)piperidine values may refer to different salt forms or computational methods |
Why This Matters
Differences of 0.4–0.7 logP units can significantly impact membrane permeability and non-specific protein binding, meaning the target compound occupies a distinct physicochemical space that cannot be replicated by either the 4-chloro or 4-methyl mono-substituted analog alone.
- [1] Molbase / qiye.molbase.cn. Entry for 4-(4-Chlorophenyl)piperidine (CAS 26905-02-2): LogP 3.9378, PSA 12.03. View Source
- [2] Molbase / qiye.molbase.cn. Entry for Piperidine,4-(4-methylphenyl)- (CAS 59083-39-5): LogP 2.7908, PSA 12.03. View Source
